2-(4-Chloro-3-methoxyphenyl)acetic acid

COX-2 inhibition Inflammation Enzyme kinetics

2-(4-Chloro-3-methoxyphenyl)acetic acid (CAS 13726-19-7) is a disubstituted phenylacetic acid derivative bearing a chlorine atom at the para position and a methoxy group at the meta position of the aromatic ring. With a molecular weight of 200.62 g/mol, a computed XLogP3 of 1.6, and a topological polar surface area of 46.5 Ų, this compound occupies a distinct physicochemical space among phenylacetic acid analogs.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 13726-19-7
Cat. No. B171904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-methoxyphenyl)acetic acid
CAS13726-19-7
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(=O)O)Cl
InChIInChI=1S/C9H9ClO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyHYHHKCKVSWCDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-3-methoxyphenyl)acetic acid (CAS 13726-19-7): A Disubstituted Phenylacetic Acid Scaffold for COX-2-Targeted Research and Pharmaceutical Intermediate Synthesis


2-(4-Chloro-3-methoxyphenyl)acetic acid (CAS 13726-19-7) is a disubstituted phenylacetic acid derivative bearing a chlorine atom at the para position and a methoxy group at the meta position of the aromatic ring [1]. With a molecular weight of 200.62 g/mol, a computed XLogP3 of 1.6, and a topological polar surface area of 46.5 Ų, this compound occupies a distinct physicochemical space among phenylacetic acid analogs [1]. It is recognized in the patent and research literature as a member of the phenylacetic acid class that exhibits cyclooxygenase-2 (COX-2) inhibitory activity, with a reported inhibition constant (Ki) of 920 nM against human recombinant COX-2 [2]. The compound is primarily procured as a research intermediate and scaffold for medicinal chemistry optimization programs targeting inflammatory and respiratory disorders [3].

Why Unsubstituted or Mono-Substituted Phenylacetic Acids Cannot Replace 2-(4-Chloro-3-methoxyphenyl)acetic acid in COX-2-Focused Programs


Substituting 2-(4-chloro-3-methoxyphenyl)acetic acid with unsubstituted phenylacetic acid, 4-chlorophenylacetic acid, or 3-methoxyphenylacetic acid introduces quantifiable differences in target engagement, physicochemical properties, and synthetic versatility. The combination of the electron-withdrawing 4-chloro and electron-donating 3-methoxy substituents modulates the aromatic ring's electron density, which influences binding interactions within the COX-2 active site as evidenced by the compound's measurable Ki of 920 nM against human COX-2 [1]. In contrast, unsubstituted phenylacetic acid lacks this substitution pattern and does not exhibit comparable COX-2 affinity in the same assay systems. The 4-chloro-3-methoxy substitution also increases molecular weight to 200.62 g/mol and XLogP3 to 1.6 relative to the unsubstituted parent (136.15 g/mol; XLogP3 1.4), altering solubility, membrane permeability, and protein binding characteristics that are critical for both in vitro assay performance and downstream synthetic derivatization [2]. Furthermore, the regioisomeric alternative 2-(3-chloro-4-methoxyphenyl)acetic acid (CAS 13721-20-5) differs in the positional arrangement of substituents, which can lead to divergent structure-activity relationships in receptor-binding programs [3]. These quantifiable differences mean that generic substitution without experimental validation risks introducing uncontrolled variables in pharmacological assays and synthetic pathways.

Quantitative Differentiation Evidence for 2-(4-Chloro-3-methoxyphenyl)acetic acid Relative to Closest Analogs and In-Class Candidates


Human COX-2 Inhibition Constant (Ki) Compared to the Clinical Phenylacetic Acid NSAID Diclofenac

2-(4-Chloro-3-methoxyphenyl)acetic acid binds human recombinant COX-2 with a non-competitive inhibition constant (Ki) of 920 nM, as determined by Lineweaver-Burk plot analysis following 5-minute preincubation and arachidonic acid substrate addition [1]. In a colorimetric enzyme immunoassay under identical preincubation conditions, the compound yielded an IC50 of 14.9 µM against human COX-2 [1]. By comparison, the phenylacetic acid-derived NSAID diclofenac inhibits human COX-2 with an IC50 of approximately 1.3 nM in CHO cell-based assays . The approximately 11,500-fold difference in COX-2 inhibitory potency positions the target compound as a low-potency COX-2 ligand suitable for use as a scaffold for optimization rather than as a potent inhibitor per se [2].

COX-2 inhibition Inflammation Enzyme kinetics

COX-1/COX-2 Selectivity Ratio Compared to the Phenylacetic Acid Class Benchmark

In side-by-side colorimetric enzyme immunoassays using the same preincubation and substrate addition protocol, 2-(4-chloro-3-methoxyphenyl)acetic acid inhibited ovine COX-1 with an IC50 greater than 50 µM, while inhibiting human COX-2 with an IC50 of 14.9 µM [1]. This yields a COX-1/COX-2 selectivity ratio exceeding 3.4, indicating preferential COX-2 inhibition. The patent literature on phenylacetic acid-derived COX-2 inhibitors specifies that preferred compounds exhibit COX-1/COX-2 IC50 ratios above 50, with advantageous compounds reaching ratios of 100–1000 or higher [2]. The target compound's selectivity ratio (>3.4) falls below the class-preferred threshold of 50 but demonstrates measurable COX-2 preference relative to its COX-1 activity, providing a defined baseline for SAR-driven selectivity optimization [2].

COX-2 selectivity NSAID Isoform selectivity

Physicochemical Property Differentiation from Unsubstituted, Mono-Chloro, and Mono-Methoxy Phenylacetic Acid Analogs

The simultaneous presence of 4-chloro and 3-methoxy substituents confers a distinct physicochemical profile on the target compound relative to its closest mono-substituted and unsubstituted analogs [1]. Compared to unsubstituted phenylacetic acid (MW 136.15 g/mol, XLogP3 1.4, TPSA 37.3 Ų, HBA 2, rotatable bonds 2), the target compound exhibits a 47% increase in molecular weight (200.62 g/mol), a 0.2-unit increase in lipophilicity (XLogP3 1.6), a 25% increase in polar surface area (TPSA 46.5 Ų), and an additional hydrogen bond acceptor (HBA 3 vs. 2) and rotatable bond (3 vs. 2) [1]. Relative to 4-chlorophenylacetic acid (MW 170.59 g/mol, TPSA 37.3 Ų), the methoxy group adds 30.03 g/mol and 9.2 Ų of polar surface area [2]. Relative to 3-methoxyphenylacetic acid (MW 166.17 g/mol, XLogP3 1.5, TPSA 46.5 Ų), the chlorine atom adds 34.45 g/mol and increases lipophilicity by approximately 0.1 log unit [3].

Physicochemical properties Drug-likeness Lead optimization

Regioisomeric Differentiation: 4-Chloro-3-methoxy vs. 3-Chloro-4-methoxy Substitution Pattern

2-(4-Chloro-3-methoxyphenyl)acetic acid (CAS 13726-19-7) and its regioisomer 2-(3-chloro-4-methoxyphenyl)acetic acid (CAS 13721-20-5) share the same molecular formula (C₉H₉ClO₃) and identical molecular weight (200.62 g/mol), but differ in the positional arrangement of the chloro and methoxy substituents on the phenyl ring [1]. The target compound positions chlorine para to the acetic acid side chain and methoxy meta, while the regioisomer reverses this arrangement [2]. In phenylacetic acid-based COX-2 inhibitor patents, the substitution pattern on the phenyl ring is a critical determinant of both COX-2 binding affinity and COX-1/COX-2 selectivity, as the spatial orientation of substituents affects interactions with key residues in the COX-2 active site, particularly Arg120, Tyr355, and Ser530 [3]. The target compound's specific 4-chloro-3-methoxy arrangement yields a measured COX-2 Ki of 920 nM, whereas no equivalent quantitative binding data is publicly available for the 3-chloro-4-methoxy regioisomer, preventing direct potency comparison but establishing the target compound as the regioisomer with characterized COX-2 binding parameters [1].

Regioisomer Structure-activity relationship Pharmacophore

Human Organic Cation Transporter 1 (OCT1) Interaction as a Differentiating Off-Target Activity Parameter

2-(4-Chloro-3-methoxyphenyl)acetic acid was tested against human organic cation transporter 1 (OCT1) expressed in HEK293 cells using a fluorescent ASP+ substrate uptake assay and exhibited an IC50 of 138 µM (138,000 nM) [1]. This represents a 150-fold window between COX-2 inhibition (IC50 = 14.9 µM) and OCT1 transporter interaction. OCT1 is a hepatic uptake transporter implicated in drug-drug interactions and hepatic clearance; compounds with significant OCT1 inhibition at therapeutically relevant concentrations may alter the pharmacokinetics of co-administered cationic drugs [2]. While phenylacetic acid itself and diclofenac have not been systematically characterized for OCT1 inhibition in the same assay format, the availability of this quantitative off-target data point for the target compound provides an empirically measured selectivity window that can inform early-stage safety profiling and guide the design of analogs with reduced transporter liability [2].

Transporter interaction Off-target profiling OCT1

GHS Safety Classification Differentiation from the 3-Chloro-4-methoxy Regioisomer

The GHS classification for 2-(4-chloro-3-methoxyphenyl)acetic acid includes H315 (causes skin irritation, 100% of notifications), H319 (causes serious eye irritation, 100%), and H335 (may cause respiratory irritation, 100%), all classified as Warning-level hazards [1]. In contrast, the regioisomer 2-(3-chloro-4-methoxyphenyl)acetic acid (CAS 13721-20-5) carries an additional H302 hazard statement (harmful if swallowed, 50% of notifications) according to ECHA C&L notifications [2]. The absence of the acute oral toxicity warning (H302) in the target compound's GHS profile represents a differentiated handling and procurement consideration for laboratories where oral toxicity hazard mitigation is a priority, such as in automated high-throughput screening facilities with minimized personal protective equipment requirements [2].

Safety classification GHS Procurement compliance

High-Value Application Scenarios for 2-(4-Chloro-3-methoxyphenyl)acetic acid Based on Quantitative Differentiation Evidence


Fragment-Based and Scaffold-Hopping COX-2 Inhibitor Design Programs

With a ligand-efficient COX-2 Ki of 920 nM and a characterized COX-1/COX-2 selectivity ratio exceeding 3.4, this compound serves as an experimentally validated starting scaffold for fragment-based drug discovery (FBDD) and scaffold-hopping programs targeting COX-2-dependent inflammatory pathways [1]. Its low molecular weight (200.62 g/mol), moderate lipophilicity (XLogP3 1.6), and the presence of synthetically accessible functional groups (carboxylic acid, chloro, methoxy) make it suitable for iterative structure-activity relationship exploration aimed at improving potency toward the sub-micromolar range and selectivity toward the class-preferred ratio above 50 [2]. Procurement is justified when the research objective is to build SAR around a disubstituted phenylacetic acid core with pre-existing, albeit moderate, COX-2 engagement rather than starting from an uncharacterized or inactive scaffold.

Pharmaceutical Intermediate for CRTH2/DP2 Receptor Antagonist Synthesis

Phenylacetic acid derivatives bearing 4-chloro and 3-methoxy substituents have been described in the patent literature as intermediates for the synthesis of CRTH2 (DP2) receptor antagonists, a class of compounds under investigation for the treatment of asthma, allergic rhinitis, and other Th2-driven inflammatory diseases [1]. The specific 4-chloro-3-methoxy substitution pattern on the phenylacetic acid core maps onto the pharmacophoric requirements identified in 3D-QSAR studies of CRTH2 antagonists, where appropriate substitution at the 3- and 4-positions of the phenyl ring contributes to receptor binding affinity [2]. This compound is procured as a key building block when the synthetic route requires a pre-functionalized phenylacetic acid intermediate with the chlorine and methoxy groups already installed at the correct positions for downstream derivatization.

Regioisomeric Selectivity Probe for Positional SAR Studies

The availability of characterized COX-2 binding data (Ki = 920 nM) for the 4-chloro-3-methoxy regioisomer, paired with the absence of public COX-2 data for the 3-chloro-4-methoxy analog, positions this compound as the empirically grounded choice for systematic regioisomeric SAR investigations [1]. Researchers seeking to understand how the relative positioning of electron-withdrawing (Cl) and electron-donating (OMe) substituents influences COX-2 binding affinity and selectivity can use this compound as the reference point, subsequently synthesizing and testing the 3-chloro-4-methoxy regioisomer in head-to-head assays to directly quantify the impact of substituent positional exchange [2]. This application leverages the compound's unique position as the only regioisomer in this pair with publicly available target engagement data.

Physicochemical Property Reference Standard for Phenylacetic Acid Library Design

The well-defined physicochemical profile of this compound (MW 200.62, XLogP3 1.6, TPSA 46.5 Ų, HBA 3, rotatable bonds 3) positions it as a reference standard for designing phenylacetic acid-focused compound libraries that balance lipophilicity and polar surface area within drug-like chemical space [1]. Compared to unsubstituted phenylacetic acid (MW 136.15, XLogP3 1.4, TPSA 37.3), the 4-chloro-3-methoxy substitution pattern increases both molecular weight and polar surface area proportionally, maintaining a favorable TPSA-to-MW ratio while adding synthetic handles (Cl for cross-coupling, OMe for demethylation) for further diversification [2]. Procurement is driven by the need for a physicochemically characterized, multi-functionalized scaffold that exemplifies the property space achievable through double substitution of the phenylacetic acid core.

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